molecular formula C24H54P2Pd B044361 Bis(tri-tert-butylphosphine)palladium(0) CAS No. 53199-31-8

Bis(tri-tert-butylphosphine)palladium(0)

Cat. No. B044361
CAS RN: 53199-31-8
M. Wt: 511.1 g/mol
InChI Key: MXQOYLRVSVOCQT-UHFFFAOYSA-N
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Description

Bis(tri-tert-butylphosphine)palladium(0), also known as Pd(t-Bu3P)2, is a compound with the empirical formula C24H54P2Pd . It is used as a catalyst in various coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .


Synthesis Analysis

The synthesis process of Bis(tri-tert-butylphosphine)palladium(0) involves reacting a palladium substrate and tri-tert-butylphosphine in an N,N-dimethyl formamide solvent. The reaction takes place at 20-40°C for 2-4 hours .


Molecular Structure Analysis

The molecular weight of Bis(tri-tert-butylphosphine)palladium(0) is 511.05 . Its SMILES string is [Pd].CC©©P(C©©C)C©©C.CC©©P(C©©C)C©©C .


Chemical Reactions Analysis

As a catalyst, Bis(tri-tert-butylphosphine)palladium(0) is involved in various types of coupling reactions. These include Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .


Physical And Chemical Properties Analysis

Bis(tri-tert-butylphosphine)palladium(0) is a solid at 20°C. It should be stored under inert gas at a temperature below 0°C to avoid conditions such as exposure to air and heat .

Scientific Research Applications

  • Synthesis of Trisubstituted Alkenes : Wang et al. (2010) reported its use in the highly selective synthesis of trisubstituted alkenes with 98% isomeric purity (Wang, Xu, Tobrman, & Negishi, 2010).

  • Suzuki Cross-Coupling : Moreno-Mañas, Pleixats, and Serra-Muns (2006) identified it as an excellent catalyst for Suzuki cross-coupling of aryl and heteroaryl bromides and chlorides (Moreno-Mañas, Pleixats, & Serra-Muns, 2006).

  • Cross-Coupling Reactions : Denmark, Smith, Chang, and Muhuhi (2009) demonstrated its critical role in cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic bromides and chlorides, forming polysubstituted biaryls (Denmark, Smith, Chang, & Muhuhi, 2009).

  • Preparation of Allylsilanes : McAtee, Yap, and Watson (2014) used a variant of this compound in the palladium-catalyzed silyl-Heck reaction for preparing allylsilanes (McAtee, Yap, & Watson, 2014).

  • Cyclization with Carbon Dioxide : Choi et al. (2013) found that a similar palladium complex catalyzes the cyclization of arylallenes with carbon dioxide to yield six-membered lactones (Choi, Shiraishi, Takenaka, Yasuda, & Sakakura, 2013).

  • Transformation of Aryl Halides to Phenols : Chen, Chan, and Kwong (2007) demonstrated its effectiveness in converting haloarenes to substituted phenols, offering a direct transformation of aryl halides to phenols and generation of diaryl or alkyl/aryl ethers (Chen, Chan, & Kwong, 2007).

  • Buchwald-Hartwig Amination : Roiban, Mehler, and Reetz (2014) used a related compound for palladium-catalyzed Buchwald-Hartwig amination of aryl- and heteroaryl chlorides and bromides (Roiban, Mehler, & Reetz, 2014).

  • Synthesis of 2-Sulfanylbiaryls : Vasu et al. (2017) reported its catalytic role in the arylation of ortho-sulfanyl aryl halides, leading to the synthesis of 2-sulfanylbiaryls (Vasu, Hausmann, Saito, Yanagi, Yorimitsu, & Osuka, 2017).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is advised to wear protective gloves, clothing, and eye/face protection when handling this compound. It should be used only in well-ventilated areas .

properties

IUPAC Name

palladium;tritert-butylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQOYLRVSVOCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370359
Record name Bis(tri-tert-butylphosphine)palladium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(tri-tert-butylphosphine)palladium(0)

CAS RN

53199-31-8
Record name Bis(tri-tert-butylphosphine)palladium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tri-tert-butylphosphine)palladium(0)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
M Tanaka - Acta Crystallographica Section C: Crystal Structure …, 1992 - scripts.iucr.org
(IUCr) Structure of bis(tri-tert-butylphosphine)palladium(0) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (metal-organic compounds) …
Number of citations: 39 scripts.iucr.org
LY He - Synlett, 2015 - thieme-connect.com
Lu-Ying He was born in Sichuan, China, in 1986. She obtained her B. Sc. from Southwest University in 2008, China and studied at South China University of Technology from 2008 to …
Number of citations: 7 www.thieme-connect.com
K Ishita, A Khalil, R Tiwari, J Gallucci… - European Journal of …, 2018 - Wiley Online Library
The bis(tri‐tert‐butylphosphine)palladium(0) [Pd(tBu 3 P) 2 ]‐catalyzed synthesis of fluorinated closo‐carboranes from 3D aromatic iodo‐closo‐carboranes by nucleophilic halogen …
RD Adams, B Captain, W Fu, JL Smith… - Organometallics, 2004 - ACS Publications
Two series of new compounds, Pt 3 Fe 3 (CO) 15 [M(PBu t 3 )] (M = Pt, 12; M = Pd, 14) and Pt 3 Fe 2 (CO) 12 [M(PBu t 3 )] 2 (M = Pt, 13; M = Pd, 15), were synthesized from the reactions …
Number of citations: 14 pubs.acs.org
WA Herrmann, P Härter, CWK Gstöttmayr… - Journal of …, 2002 - Elsevier
The reaction of N-heterocyclic silylenes (NHS) 1 and 2 with Pd complexes, notably [(tert-butyl) 3 P] 2 Pd(0) and (COD)Pd(CH 3 ) 2 , is described. The formation of homoleptic NHS …
Number of citations: 2 www.sciencedirect.com
AKE Khalil - Wiley, 2018 - publications.zu.edu.eg
Bis(tri-tert-butylphosphine)palladium(0)-catalyzed iodine–fluorine exchange at closo-carboranes. - Zagazig University Digital Repository logo Zagazig University Digital Repository Home …
Number of citations: 0 www.publications.zu.edu.eg
T Yoshida, S Otsuka, DG Jones… - … for Transition Metal …, 1990 - Wiley Online Library
This chapter contains sections titled: Bis(di‐tert‐butylphenylphosphine)palladium(0) Bis(tricyclohexylphosphine)palladium(0) Bis(tri‐tert‐butylphosphine)palladium(0) Bis(di‐tert‐…
Number of citations: 89 onlinelibrary.wiley.com
CM Brick, R Tamaki, SG Kim, MZ Asuncion… - …, 2005 - ACS Publications
Poly(bromooctaphenylsilsesquioxane)s (Br x OPS) are easily synthesized from octaphenylsilsesquioxane (OPS) via bromination with Br 2 /Fe in dichloromethane. For Br:OPS ratios …
Number of citations: 85 pubs.acs.org
S Paganelli, O Piccolo, VD Rathod - XIX Congresso Nazionale di …, 2016 - iris.unive.it
Eletriptan hydrobromide [Brand name: RELPAX®(RELERT®)] is a second generation triptan drug intended for treatment of migraine headaches 1. Cinacalcet hydrochloride (brand …
Number of citations: 4 iris.unive.it
W Zhang, P Cao, Q Guo, J Chen - Current Organic Synthesis, 2017 - ingentaconnect.com
Aim and Objective: Amides are a very important class of organic compounds. As a type of important amides, arylacetamides have gained considerable attention since their …
Number of citations: 11 www.ingentaconnect.com

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